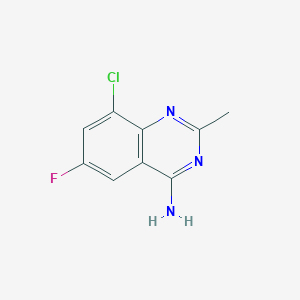
3-Aminoheptanedioic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoheptanedioic acid hydrochloride is an amino acid derivative with a molecular formula of C7H14ClNO4 It is a hydrochloride salt form of 3-aminoheptanedioic acid, which is characterized by the presence of both an amino group and a carboxyl group on a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoheptanedioic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptanedioic acid, which is commercially available.
Amination: The heptanedioic acid undergoes amination to introduce the amino group. This can be achieved through a reaction with ammonia or an amine under suitable conditions.
Hydrochloride Formation: The resulting 3-aminoheptanedioic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminoheptanedioic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 3-aminoheptanedioic acid.
Reduction: Alcohol derivatives of 3-aminoheptanedioic acid.
Substitution: Alkylated or acylated derivatives of 3-aminoheptanedioic acid.
Applications De Recherche Scientifique
3-Aminoheptanedioic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving amino acids.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-aminoheptanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoheptanedioic acid: Similar structure but with the amino group at a different position.
3-Aminopimelic acid: Another amino dicarboxylic acid with a similar backbone.
Uniqueness
3-Aminoheptanedioic acid hydrochloride is unique due to its specific positioning of the amino group on the heptane backbone, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H14ClNO4 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
3-aminoheptanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c8-5(4-7(11)12)2-1-3-6(9)10;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H |
Clé InChI |
XKVXYXGIWKVCGW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CC(=O)O)N)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)



![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)

![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)


![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)



